molecular formula C16H20N2O2S3 B2528075 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole CAS No. 1428363-47-6

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole

Cat. No.: B2528075
CAS No.: 1428363-47-6
M. Wt: 368.53
InChI Key: AXDAFDMRYXIJEB-UHFFFAOYSA-N
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Description

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is a complex organic compound that features a thiazole ring substituted with a methyl group and a phenylsulfonyl piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions. The phenylsulfonyl piperidine moiety can be introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a phenylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylthiol group.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylthiol derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    4-Methylthiazole: A simpler thiazole derivative without the phenylsulfonyl piperidine moiety.

    2-Phenylthiazole: Contains a phenyl group directly attached to the thiazole ring.

    Piperidine derivatives: Various compounds with a piperidine ring substituted with different functional groups.

Uniqueness

4-Methyl-2-(((1-(phenylsulfonyl)piperidin-4-yl)methyl)thio)thiazole is unique due to the combination of the thiazole ring, phenylsulfonyl group, and piperidine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler thiazole or piperidine derivatives.

Properties

IUPAC Name

2-[[1-(benzenesulfonyl)piperidin-4-yl]methylsulfanyl]-4-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S3/c1-13-11-21-16(17-13)22-12-14-7-9-18(10-8-14)23(19,20)15-5-3-2-4-6-15/h2-6,11,14H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXDAFDMRYXIJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)SCC2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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